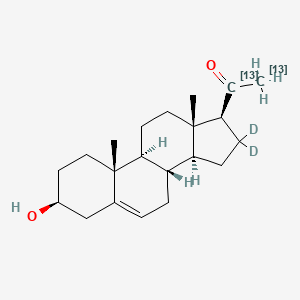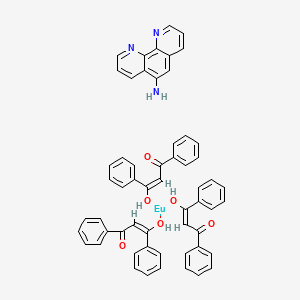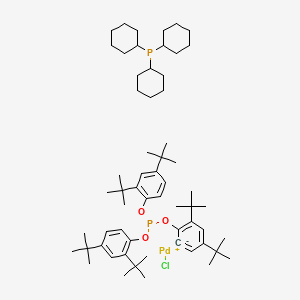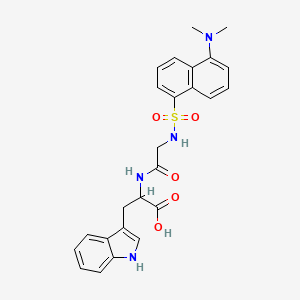
Sodium diatrizoate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium diatrizoate hydrate is a water-soluble, iodinated radiopaque contrast medium commonly used in medical imaging. It is known for its high iodine content, which makes it effective in blocking X-rays and creating clear images of internal body structures. This compound is particularly useful in gastrointestinal studies, angiography, and urography .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium diatrizoate hydrate is synthesized from diatrizoic acid. The synthesis involves the acetylation of 3,5-diamino-2,4,6-triiodobenzoic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation and neutralization processes. The compound is then crystallized and purified to achieve the desired purity levels. The final product is often stored and transported in a hydrated form to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Sodium diatrizoate hydrate primarily undergoes substitution reactions due to the presence of iodine atoms. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can oxidize this compound.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various iodinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Sodium diatrizoate hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a density gradient reagent in blood cell separation and spore purification.
Biology: The compound is employed in the isolation of plasma lymphocytes, monocytes, and dendritic cells.
Medicine: this compound is extensively used as a radiological contrast agent in diagnostic imaging.
Industry: It is utilized in various diagnostic assays and manufacturing processes.
Mechanism of Action
The primary mechanism of action of sodium diatrizoate hydrate is its ability to block X-rays due to its high iodine content. When administered, the compound localizes in specific areas of the body, creating a contrast between different tissues. This contrast allows for clear imaging of internal structures. The iodine atoms in the compound are particularly effective in scattering or stopping X-rays, making it a valuable tool in radiology .
Comparison with Similar Compounds
Diatrizoate meglumine: Another iodinated contrast medium used in similar diagnostic applications.
Iothalamate: A high-osmolar contrast medium used for imaging.
Iohexol: A low-osmolar contrast medium with similar applications but different osmolality.
Comparison: Sodium diatrizoate hydrate is unique due to its specific hydration state, which affects its solubility and stability. Compared to diatrizoate meglumine and iothalamate, this compound has a higher iodine content, providing better contrast in imaging. it also has higher osmolality, which can lead to increased side effects in some patients .
Properties
Molecular Formula |
C11H10I3N2NaO5 |
|---|---|
Molecular Weight |
653.91 g/mol |
IUPAC Name |
sodium;3,5-diacetamido-2,4,6-triiodobenzoate;hydrate |
InChI |
InChI=1S/C11H9I3N2O4.Na.H2O/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;;/h1-2H3,(H,15,17)(H,16,18)(H,19,20);;1H2/q;+1;/p-1 |
InChI Key |
ZZBYVHJZBJEHFI-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)[O-])I)NC(=O)C)I.O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-5-methylhexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]butanedioic acid;hydrate;hydrochloride](/img/structure/B12059393.png)
![7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)


![[5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12059408.png)







![2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy-3,5-d2]ethanol](/img/structure/B12059482.png)
![Sodium S-(2-oxo-2-{[(2,5,6-trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]amino}ethyl) sulfurothioate](/img/structure/B12059484.png)
